Bicyclo[2.1.0]pentane

Catalog No.
S594421
CAS No.
185-94-4
M.F
C5H8
M. Wt
68.12 g/mol
Availability
Inquiry
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Bicyclo[2.1.0]pentane

CAS Number

185-94-4

Product Name

Bicyclo[2.1.0]pentane

IUPAC Name

bicyclo[2.1.0]pentane

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2

InChI Key

MHLPKAGDPWUOOT-UHFFFAOYSA-N

SMILES

C1CC2C1C2

Synonyms

Bicyclo[2,1,0]pentane

Canonical SMILES

C1CC2C1C2

The exact mass of the compound Bicyclo[2.1.0]pentane is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of ortho-fused bicyclic hydrocarbon in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclo[2.1.0]pentane, commonly known as housane, is a highly strained, rigid bicyclic hydrocarbon (C5H8) characterized by orthogonally fused cyclobutane and cyclopropane rings. In modern procurement and chemical synthesis, it is primarily sourced as a high-energy precursor for generating functionalized cyclopentanes and complex polycyclic scaffolds via strain-release mechanisms. Unlike unstrained cycloalkanes, its inherent thermodynamic destabilization drives selective central C-C bond cleavage under mild transition-metal or Lewis acid catalysis, making it a critical building block for medicinal chemistry programs seeking to incorporate rigid 3D geometries and escape flat aromatic profiles [1].

Substituting bicyclo[2.1.0]pentane with generic in-class alternatives like cyclopentene or bicyclopentane (BCP) fundamentally alters process outcomes. While cyclopentene shares the same molecular formula, it lacks the ~56 kcal/mol ring strain required to drive spontaneous, stereoselective ring-opening cascades, forcing chemists to rely on multi-step allylic functionalization [1]. Conversely, while BCP is a popular rigid scaffold, its propellane-derived geometry and higher strain energy (~67 kcal/mol) direct reactivity toward linear 1,3-disubstitution rather than the fused-ring cleavage characteristic of housanes. Consequently, for workflows requiring direct access to heavily functionalized, contiguous 1,3-cyclopentane architectures via central C-C bond cleavage, bicyclo[2.1.0]pentane cannot be replaced by unstrained isomers or alternative strained bicycles [2].

Thermodynamic Driving Force for Strain-Release Functionalization

The utility of bicyclo[2.1.0]pentane as a reactive precursor is defined by its substantial ring strain energy, calculated at 55.6–56.1 kcal/mol. This is approximately 48 kcal/mol higher than the unstrained cyclopentane baseline (7.5–8.3 kcal/mol), providing a massive thermodynamic driving force for ring-opening reactions [1]. Furthermore, its strain is ~11 kcal/mol lower than that of bicyclopentane (66.8–67.1 kcal/mol), offering a balanced reactivity profile that allows for isolation and controlled handling while remaining highly susceptible to targeted catalytic cleavage [1].

Evidence DimensionRing Strain Energy (kcal/mol)
Target Compound Data55.6 - 56.1 kcal/mol
Comparator Or BaselineCyclopentane (7.5 - 8.3 kcal/mol) and Bicyclopentane (66.8 - 67.1 kcal/mol)
Quantified Difference~48 kcal/mol higher strain than cyclopentane; ~11 kcal/mol lower strain than BCP
ConditionsComputational group equivalents and high-level quantum mechanical calculations

The precise strain profile allows buyers to utilize this compound for controlled strain-release reactions that unstrained cycloalkanes cannot undergo, without the extreme instability of smaller bicycles.

Distinct Thermal Processing Window for Stereochemical Manipulation

Bicyclo[2.1.0]pentane exhibits a highly specific thermal degradation profile, isomerizing to cyclopentene with an Arrhenius activation energy of 190.7 to 195.0 kJ/mol. Critically, the energy barrier for stereoisomerization (e.g., exo/endo interconversion of substituted derivatives) is significantly lower, measured at 158.2 to 163.8 kJ/mol [1]. This ~30 kJ/mol differential creates a distinct thermal processing window where stereochemical equilibration can be achieved at elevated temperatures before the skeletal framework collapses into the thermodynamically stable cyclopentene isomer [1].

Evidence DimensionArrhenius Activation Energy (kJ/mol)
Target Compound Data190.7 - 195.0 kJ/mol (Skeletal isomerization to cyclopentene)
Comparator Or Baseline158.2 - 163.8 kJ/mol (Exo/endo stereoisomerization barrier)
Quantified Difference~30 - 35 kJ/mol higher barrier for skeletal destruction vs. stereochemical inversion
ConditionsUnimolecular thermal reaction conditions

This thermal window enables manufacturers and researchers to perform high-temperature stereochemical scrambling or functionalization without prematurely destroying the bicyclic core.

High-Yield Regioselective Ring Opening via Lewis Acid Catalysis

As a synthetic precursor, bicyclo[2.1.0]pentane derivatives provide direct access to functionalized cyclopentenes. Treatment of methylhousane with a Lewis acid (AgBF4) results in the targeted cleavage of the central C-C bond, yielding a single regioisomer of functionalized cyclopentene in 90% isolated yield [1]. By contrast, attempting to achieve identical 1,3-functionalization starting from an unstrained cyclopentene baseline requires multi-step allylic substitution sequences that typically suffer from poor regiocontrol and lower overall material recovery [1].

Evidence DimensionIsolated Yield of Regioselective Functionalized Cyclopentene
Target Compound Data90% yield (single regioisomer)
Comparator Or BaselineUnstrained cyclopentene (requires multi-step synthesis)
Quantified DifferenceSingle-step 90% yield vs. multi-step functionalization
ConditionsAgBF4 mediated ring-opening at central C-C bond

Procurement of the housane scaffold directly bypasses complex, low-yield multi-step syntheses, drastically reducing time and material costs in medicinal chemistry workflows.

Strain-Release Reagents for Medicinal Chemistry Scaffolds

Driven by its ~56 kcal/mol ring strain energy, bicyclo[2.1.0]pentane is utilized as a rigid 3D building block for drug discovery. It allows medicinal chemists to replace flat aromatic rings with structurally complex, sp3-rich bicyclic or ring-opened 1,3-cyclopentane motifs via single-step strain-release diboration or cross-coupling, improving the pharmacokinetic properties of drug candidates [1].

Precursor for Stereocontrolled Cyclopentanoid Synthesis

Leveraging the ~30 kJ/mol differential between its stereoisomerization and skeletal degradation barriers, housane serves as a controlled precursor for synthesizing complex cyclopentanoids. Industrial and academic laboratories utilize this thermal processing window to achieve specific exo/endo configurations before triggering Lewis acid-mediated ring opening to yield highly specific functionalized cyclopentenes [2].

Benchmarking Substrate for Computational and Mechanistic Modeling

Because its thermal isomerization to cyclopentene is strictly defined by an activation energy of ~190.7 kJ/mol, bicyclo[2.1.0]pentane is a standard procurement choice for physical organic chemists validating new computational models, CASPT2 calculations, and non-adiabatic molecular dynamics simulations involving biradical transition states [3].

XLogP3

1.9

Wikipedia

Housane

Dates

Last modified: 02-18-2024

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